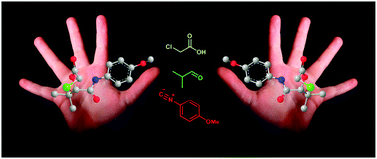Recent developments in asymmetric multicomponent reactions
Chemical Society Reviews Pub Date: 2012-04-02 DOI: 10.1039/C2CS15361K
Abstract
Multicomponent reactions (MCRs) receive increasing attention because they address both diversity and complexity in organic synthesis. Thus, in principle diverse sets of relatively complex structures can be generated from simple starting materials in a single reaction step. The ever increasing need for optically pure compounds for pharmaceutical and agricultural applications as well as for catalysis promotes the development of asymmetric multicomponent reactions. In recent years, asymmetric multicomponent reactions have been applied to the total synthesis of various enantiopure natural products and commercial drugs, reducing the number of required reaction steps significantly. Although many developments in diastereoselective MCRs have been reported, the field of catalytic enantioselective MCRs has just started to blossom. This critical review describes developments in both diastereoselective and catalytic enantioselective multicomponent reactions since 2004. Significantly broadened scopes, new techniques, more environmentally benign methods and entirely novel MCRs reflect the increasingly inventive paths that synthetic chemist follow in this field. Until recently, enantioselective transition metal-catalyzed MCRs represented the majority of catalytic enantioselective MCRs. However, metal contamination is highly undesirable for drug synthesis. The emergence of organocatalysis greatly influences the quest for new asymmetric MCRs.

Recommended Literature
- [1] Photochemical reactions and on-line
- [2] Long-term spatiotemporal and highly specific imaging of the plasma membrane of diverse plant cells using a near-infrared AIE probe†
- [3] A solvent-dependent chemosensor for fluorimetric detection of Hg2+ and colorimetric detection of Cu2+ based on a new diarylethene with a rhodamine B unit†
- [4] The photophysics of naphthalene dimers controlled by sulfur bridge oxidation†
- [5] Functionalized magnetic nanobeads for SERS-based detection of Staphylococcus aureus†
- [6] A theoretical study of luminescent vapochromic compounds including an AuCu2(NHC)2 core†
- [7] The use of a continuous flow-reactor employing a mixed hydrogen–liquid flow stream for the efficient reduction of imines to amines
- [8] Electrolytic analysis of cobalt and nickel
- [9] Novel DLC/ionic liquid/graphene nanocomposite coatings towards high-vacuum related space applications
- [10] Polyaniline superstructures created by a templating effect of organogels†










